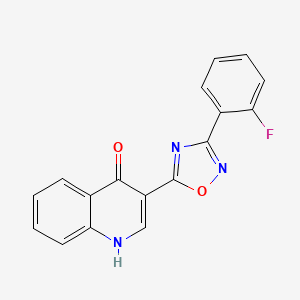
3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one” is a chemical with the molecular formula C17H10FN3O2 and a molecular weight of 307.28 . It is also known by its CAS number 1081134-15-7 .
Molecular Structure Analysis
The molecular structure of this compound includes a quinoline ring attached to an oxadiazole ring, which is further attached to a fluorophenyl group . The presence of these rings and groups could potentially influence the compound’s reactivity and biological activity.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, similar compounds have been shown to undergo various reactions. For example, 1,3-enynes and S3˙‾ (provided in situ from Na2S or K2S) can undergo cyclization reactions to produce 2,3,5-trisubstituted thiophenes .Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 476.5±55.0 °C and a predicted density of 1.377±0.06 g/cm3 . Its pKa is predicted to be 0.57±0.70 .Aplicaciones Científicas De Investigación
Molecular Structure and Biological Properties
The compound has been synthesized and investigated for its molecular and crystal structures, with predicted antimicrobial and antiviral activities. These properties were estimated through molecular docking, indicating its potential as a therapeutic agent (Vaksler et al., 2023).
Antibacterial and Antitumor Potential
1,3,4-oxadiazole derivatives, including structures similar to the specified compound, have been synthesized and evaluated for their biological activities. These studies show a broad spectrum of biodynamic activities, indicating their potential as potent therapeutic agents. Specifically, some derivatives have demonstrated notable antibacterial and antitumor activities, highlighting the compound's relevance in medicinal chemistry and drug development (Faldu et al., 2014; Desai et al., 2021; Adimule et al., 2014; Nandeshwarappa et al., 2020).
Antioxidant and Cytotoxic Activities
The compound's derivatives have also been evaluated for their antioxidant properties and cytotoxicity against various cancer cell lines. These studies provide insights into the compound's potential use in cancer treatment, with certain derivatives showing moderate to high activities. The compound's structure allows for modifications that can enhance its biological activities, offering pathways for developing new therapeutic agents (Fadda et al., 2011; Kamath et al., 2016; Guoqianga et al., 2012).
Antimicrobial and Anti-HIV Properties
Several studies have synthesized and characterized derivatives of the compound, evaluating their antimicrobial activities against various bacteria and fungi. Some derivatives have shown promising results, comparable to standard drugs. Furthermore, certain quinolone derivatives with 1,3,4-oxadiazole rings have displayed significant anti-HIV activity, emphasizing the compound's potential in developing treatments for infectious diseases (Singhai et al., 2019; Parizadeh et al., 2018; Holla et al., 2005).
Propiedades
IUPAC Name |
3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10FN3O2/c18-13-7-3-1-5-10(13)16-20-17(23-21-16)12-9-19-14-8-4-2-6-11(14)15(12)22/h1-9H,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGGIXSPTVQJLNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CN2)C3=NC(=NO3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-Methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanesulfonyl chloride](/img/structure/B2636624.png)
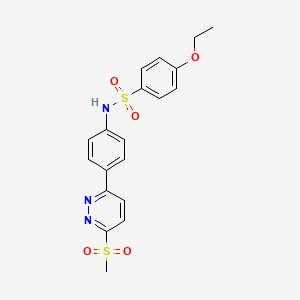
![N,2-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1,3-thiazole-4-carboxamide](/img/structure/B2636626.png)

![(2-Chlorophenyl){4-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]piperazino}methanone](/img/structure/B2636628.png)
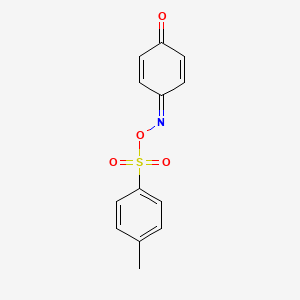
![N1-(2-morpholinoethyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2636633.png)
![4-tert-butyl-N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2636636.png)
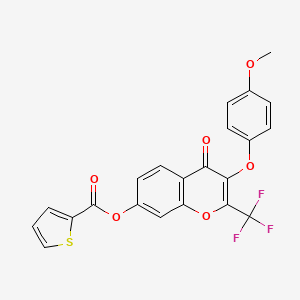
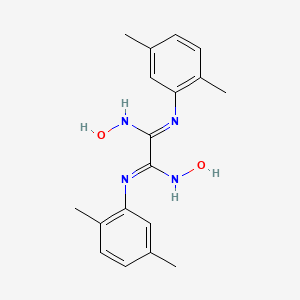
![N-[5-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methylbenzamide](/img/structure/B2636641.png)
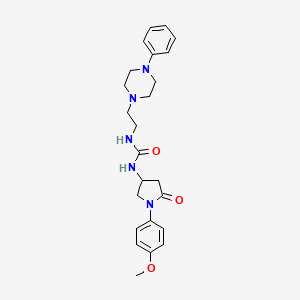
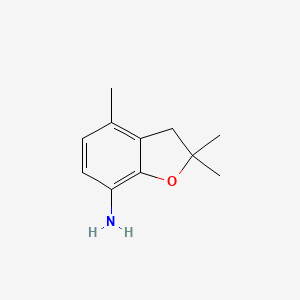
![N-[(4-Morpholin-4-ylthian-4-yl)methyl]cyclopropanecarboxamide](/img/structure/B2636646.png)